![molecular formula C17H20FN3 B2861346 4-[4-(2-氟苄基)-哌嗪-1-基]-苯胺 CAS No. 709001-17-2](/img/structure/B2861346.png)
4-[4-(2-氟苄基)-哌嗪-1-基]-苯胺
货号 B2861346
CAS 编号:
709001-17-2
分子量: 285.366
InChI 键: LLJIWNOWJDHUON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine” is a chemical compound with the molecular formula C17H20FN3. It has a molecular weight of 285.36 . It is used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylamine group attached to a piperazine ring, which is further attached to a fluoro-benzyl group . More detailed structural analysis would require specific crystallographic or spectroscopic data, which is not available in the search results .Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.36 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact physical properties such as melting point, boiling point, and solubility are not available in the search results .科学研究应用
-
Scientific Field: Biological Product Quality Improvement
- Application Summary : The compound could potentially be used in the characterization of biological products at the molecular level . This includes vaccines made from the polysaccharide capsules that surround certain types of pathogenic bacteria .
- Methods of Application : Techniques such as nuclear magnetic resonance (NMR) spectroscopy, laser light scattering, and circular dichroism spectropolarimetry are used to characterize these products . The three-dimensional structure of the capsular polysaccharides in vaccines is studied to better understand how they function .
- Results or Outcomes : This knowledge contributes to the development of safe and potent vaccines . The laboratory is inventing new NMR experiments and improving the technology used to characterize polysaccharides .
-
Scientific Field: Environmental Science and Pollution Research
- Application Summary : The compound could potentially be used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying . This SBPC can be used for the removal of heavy metal ions in water .
- Methods of Application : Characterization techniques are employed to evaluate the microstructure and adsorption mechanism . The SBPC demonstrated high copper binding capacities through response surface methodology (RSM) and column studies .
- Results or Outcomes : SBPC showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption . The cost analysis showed a cost of 125.68 INR/kg or 1.51 USD/kg, which is very low compared to the literature .
-
Scientific Field: Energy & Environmental Science
- Application Summary : The compound could potentially be used in the in-situ polymerization of solid-state polymer electrolytes for lithium metal batteries . This is a promising application to address the challenges faced by commercialized lithium-ion batteries (LIBs) due to using liquid electrolytes (LEs), including limited energy density and insufficient safety performance .
- Methods of Application : The in-situ polymerization strategy can achieve good interfacial contact between solid-state polymer electrolytes (SPEs) and electrodes, significantly reducing the interfacial resistance . The components of the in-situ polymerization system, such as monomers, initiators, lithium salts, and backbone materials, are summarized .
- Results or Outcomes : The polymer solid-state lithium-metal batteries prepared by the in-situ polymerization strategy have good application prospects and potential to become the next generation of commercialized lithium batteries .
-
Scientific Field: Proteomics Research
- Application Summary : The compound could potentially be used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The methods of application in proteomics research vary widely and can include techniques such as mass spectrometry, protein microarrays, and two-dimensional gel electrophoresis .
- Results or Outcomes : The outcomes of proteomics research can lead to a better understanding of disease processes, the development of new therapeutic strategies, and the discovery of new biomarkers for disease diagnosis .
-
Scientific Field: Spinal Cord Injury Research
- Application Summary : The compound could potentially be used in research related to spinal cord injury . This research focuses on understanding the role of collagen I in scarring and CNS regeneration failure .
- Methods of Application : The research involves studying the effects of collagen I on axonal regrowth after spinal cord injury . The inhibitory signaling is mediated by mechanosensitive ion channels and RhoA activation .
- Results or Outcomes : The results reveal a collagen I-mechanotransduction axis that regulates axonal regrowth in spinal cord injury . The research raises a promising strategy for rapid clinical application .
-
Scientific Field: Virtual Private Network (VPN) Security
- Application Summary : The compound could potentially be used in the development of security measures for virtual private network (VPN) applications . This research focuses on addressing a novel attack against virtually all VPN apps that forces them to send and receive some or all traffic outside of the encrypted tunnel .
- Methods of Application : The research involves studying the effects of the attack on VPN applications and developing countermeasures . The attack works by manipulating the DHCP server that allocates IP addresses to devices trying to connect to the local network .
- Results or Outcomes : The results reveal a vulnerability in VPN applications that could potentially be exploited by attackers . The research raises awareness about the vulnerability and the need for improved security measures .
属性
IUPAC Name |
4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3/c18-17-4-2-1-3-14(17)13-20-9-11-21(12-10-20)16-7-5-15(19)6-8-16/h1-8H,9-13,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJIWNOWJDHUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
3-Cyclobutoxypyridine-2-carboxylic acid
1366665-04-4
2-(Bromodifluoromethyl)-2-methyloxirane
2137779-84-9

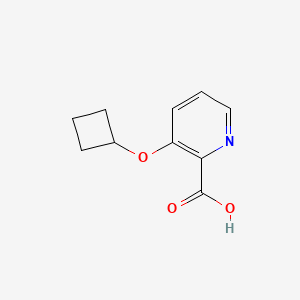
![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)
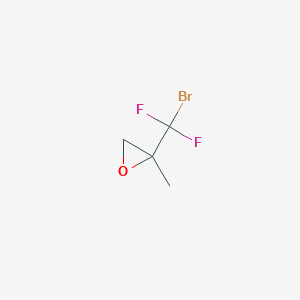
![3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2861267.png)
![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)
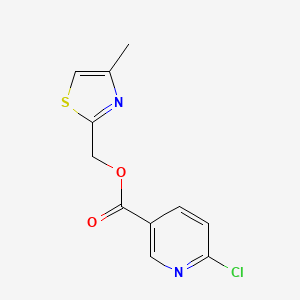
![6-ethyl 3-methyl 2-(2-(4-chlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2861275.png)
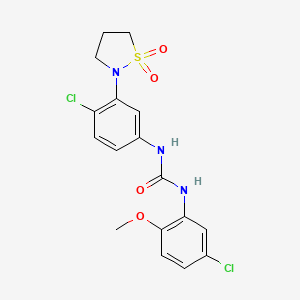
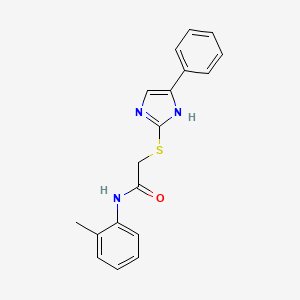
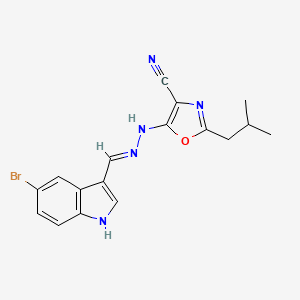
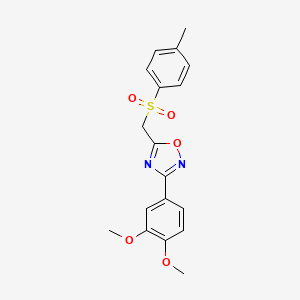
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861283.png)
![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2861286.png)